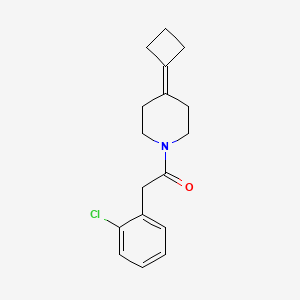
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, also known as Ketamine, is a dissociative anesthetic drug that has been used for decades in both human and veterinary medicine. Ketamine is a Schedule III controlled substance in the United States and is primarily used for anesthesia, pain management, and sedation. However, Ketamine has also been the subject of scientific research for its potential therapeutic applications in treating a range of psychiatric and neurological disorders.
Mécanisme D'action
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking the NMDA receptor, this compound can reduce pain and improve mood in patients with depression and other psychiatric disorders. This compound also increases the release of glutamate, a neurotransmitter that is involved in learning and memory, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including sedation, analgesia, dissociation, and hallucinations. This compound can also cause changes in heart rate, blood pressure, and respiratory rate, and it can increase intracranial pressure in some patients. This compound has a short half-life, which means that its effects wear off quickly, making it a useful drug for short-term procedures and treatments.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has several advantages as a research tool, including its rapid onset of action, its short duration of action, and its ability to induce dissociation and analgesia. However, this compound also has some limitations, including its potential for abuse and its side effects, such as hallucinations and dissociation. Researchers must also take care to use appropriate dosages and to monitor patients carefully to minimize the risk of adverse effects.
Orientations Futures
There are many potential future directions for research on 2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone, including its use in combination with other drugs, its potential for long-term treatment of psychiatric disorders, and its use in treating other neurological conditions, such as Alzheimer's disease and traumatic brain injury. Researchers are also exploring the use of this compound in different populations, such as children and the elderly, to determine its safety and efficacy in these groups. Additionally, researchers are investigating the molecular mechanisms underlying this compound's therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action.
Méthodes De Synthèse
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone is synthesized through a multi-step process that involves the reaction of cyclobutyl chloride with piperidine to form 1-(4-cyclobutylpiperidin-1-yl)propan-1-one. This intermediate compound is then reacted with 2-chlorobenzaldehyde to form this compound, which is this compound.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in treating a range of psychiatric and neurological disorders. Studies have shown that this compound has rapid antidepressant effects in patients with treatment-resistant depression, and it has been used to treat depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been shown to have potential applications in treating chronic pain, migraines, and addiction.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclobutylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c18-16-7-2-1-4-15(16)12-17(20)19-10-8-14(9-11-19)13-5-3-6-13/h1-2,4,7H,3,5-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSRRHECHPFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
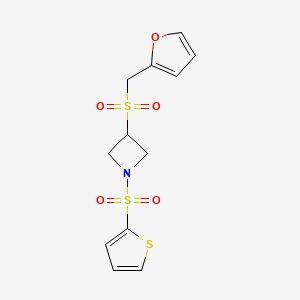
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide hydrochloride](/img/structure/B2791942.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)
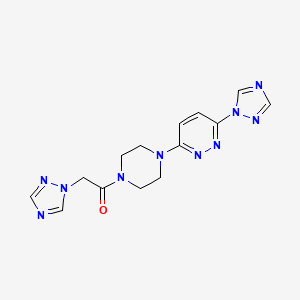
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)
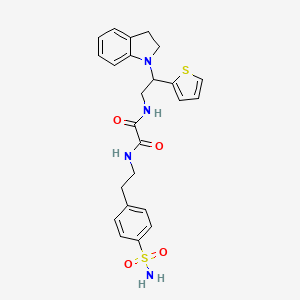
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)
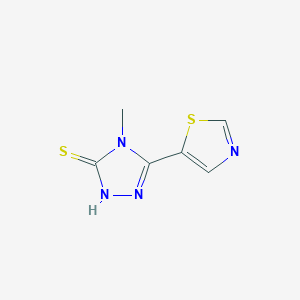


![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)